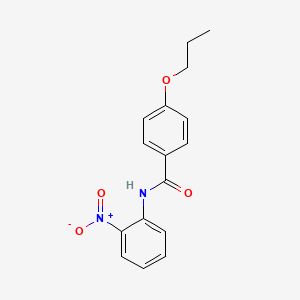
N-(2-nitrophenyl)-4-propoxybenzamide
Übersicht
Beschreibung
N-(2-nitrophenyl)-4-propoxybenzamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent inhibitor of chloride channels and has been used in various research studies to elucidate the role of chloride channels in different physiological processes.
Wirkmechanismus
The mechanism of action of NPPB involves the inhibition of chloride channels by binding to a specific site on the channel protein. NPPB has been shown to block the movement of chloride ions through the channel pore, thereby reducing the chloride conductance of the channel. The exact binding site of NPPB on the channel protein is not well understood, but it is thought to interact with the channel protein in a non-specific manner.
Biochemical and Physiological Effects
NPPB has been shown to have several biochemical and physiological effects in various cell types and tissues. NPPB has been shown to inhibit cell migration and proliferation in cancer cells by blocking the VRAC channel. NPPB has also been shown to reduce the swelling of astrocytes in the brain by inhibiting the VRAC channel. In addition, NPPB has been shown to inhibit the CFTR channel, which is responsible for the transport of chloride ions in the lung and other tissues. By inhibiting the CFTR channel, NPPB has been investigated as a potential therapeutic agent for cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPPB in lab experiments is its specificity for chloride channels. NPPB has been shown to inhibit several types of chloride channels, making it a useful tool for investigating the role of chloride channels in various physiological processes. However, one of the limitations of using NPPB is its potential for off-target effects. NPPB has been shown to interact with other ion channels and transporters, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NPPB. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the investigation of the role of chloride channels in various diseases such as cancer, cystic fibrosis, and neurological disorders. Finally, the development of NPPB derivatives with improved pharmacological properties may lead to the development of new therapeutic agents for these diseases.
Wissenschaftliche Forschungsanwendungen
NPPB has been widely used in scientific research to study the role of chloride channels in various physiological processes such as cell volume regulation, ion transport, and neuronal signaling. NPPB has been shown to inhibit several types of chloride channels, including the volume-regulated anion channel (VRAC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the calcium-activated chloride channel (CaCC). By inhibiting these channels, NPPB has been used to investigate their role in various cellular processes such as cell migration, proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOOPPNCJBZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



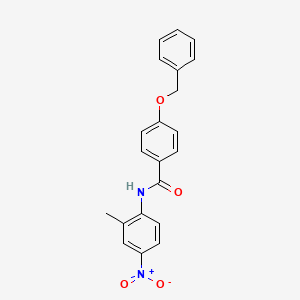

![5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B3981976.png)
![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)
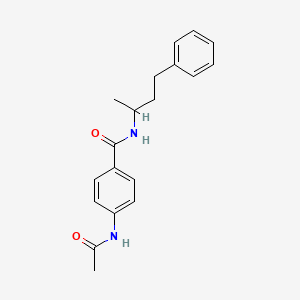
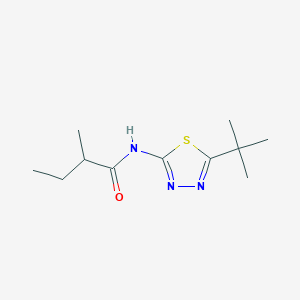

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)

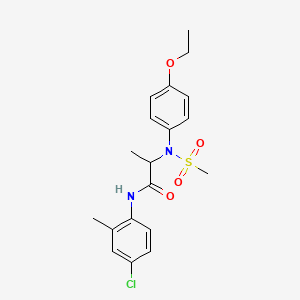
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
